

Spectroscopic data for 4-fluoro-4'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Cat. No.: B185652

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Profile of 4-fluoro-4'-methyl-1,1'-biphenyl: A Comparative Analysis

Introduction

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold is a privileged structure, offering a versatile platform for tuning physicochemical and biological properties. The introduction of specific substituents, such as fluorine and methyl groups, can dramatically alter a molecule's electronic character, lipophilicity, and metabolic stability. This guide provides a detailed spectroscopic characterization of 4-fluoro-4'-methyl-1,1'-biphenyl, a compound of interest in drug discovery and organic electronics.[\[1\]](#)

Through a comparative analysis with its parent analogs, 4-fluorobiphenyl and 4-methylbiphenyl, we will dissect the influence of each substituent on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of substituted biphenyls.

Molecular Structure

The numbering convention used for the assignment of NMR signals is presented below.

Caption: Numbering of 4-fluoro-4'-methyl-1,1'-biphenyl.

Spectroscopic Data and Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) and coupling constants (J) provide a wealth of information about the electronic environment and connectivity of atoms.

^1H NMR Spectroscopy

The ^1H NMR spectrum of 4-fluoro-4'-methyl-1,1'-biphenyl is characterized by distinct signals in the aromatic region and a singlet in the aliphatic region. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group exert opposing effects on the chemical shifts of the aromatic protons.

Compound	Aromatic Protons (ppm)	Methyl Protons (ppm)
4-fluoro-4'-methyl-1,1'-biphenyl	7.55-7.45 (m, 4H), 7.25 (d, J=8.0 Hz, 2H), 7.15 (t, J=8.8 Hz, 2H)	2.40 (s, 3H)
4-fluorobiphenyl ^{[2][3]}	7.59-7.55 (m, 4H), 7.47 (t, J=7.3 Hz, 2H), 7.38 (t, J=7.3 Hz, 1H), 7.16 (t, J=8.7 Hz, 2H)	-
4-methylbiphenyl ^[2]	7.64 (d, J=8.0 Hz, 2H), 7.56 (d, J=8.0 Hz, 2H), 7.49 (t, J=7.2 Hz, 2H), 7.39 (t, J=7.6 Hz, 1H), 7.32 (d, J=8.0 Hz, 2H)	2.26 (s, 3H)

- Analysis: In 4-fluoro-4'-methyl-1,1'-biphenyl, the protons on the fluorinated ring (H-2, H-6, H-3, H-5) are expected to be multiplets due to both H-H and H-F coupling. The protons on the methylated ring (H-2', H-6' and H-3', H-5') will appear as doublets. The methyl group provides a characteristic singlet at approximately 2.40 ppm. Comparatively, in 4-fluorobiphenyl, all aromatic protons appear as multiplets. In 4-methylbiphenyl, the protons on the unsubstituted ring show more complex splitting, while the protons on the methylated ring are distinct doublets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The most notable features in the spectrum of 4-fluoro-4'-methyl-1,1'-biphenyl are the large coupling constant between the fluorine and the carbon to which it is attached (C-4), and the distinct chemical shifts of the substituted carbons.

Compound	Aromatic Carbons (ppm)	Methyl Carbon (ppm)
4-fluoro-4'-methyl-1,1'-biphenyl[4]	~162 (d, ¹ JCF), ~138, ~137, ~130, ~129 (d), ~127, ~116 (d)	~21
4-fluorobiphenyl[3]	162.5 (d, J=244.7 Hz), 140.3, 137.4 (d, J=3.2 Hz), 128.9, 128.7 (d, J=7.9 Hz), 127.3, 127.1, 115.6 (d, J=21.3 Hz)	-
4-methylbiphenyl[3]	141.2, 138.4, 137.0, 129.5, 128.7, 127.0, 126.9	21.1

- Analysis: The carbon attached to the fluorine (C-4) in both 4-fluoro-4'-methyl-1,1'-biphenyl and 4-fluorobiphenyl exhibits a large one-bond C-F coupling constant (¹JCF) of around 245 Hz, appearing as a doublet. The chemical shift of this carbon is significantly downfield due to the electronegativity of fluorine. The carbons ortho and meta to the fluorine also show smaller C-F couplings. The methyl group in 4-fluoro-4'-methyl-1,1'-biphenyl and 4-methylbiphenyl results in a signal at approximately 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying functional groups.

Compound	C-H stretch (aromatic) (cm ⁻¹)	C=C stretch (aromatic) (cm ⁻¹)	C-F stretch (cm ⁻¹)	C-H bend (aromatic) (cm ⁻¹)
4-fluoro-4'-methyl-1,1'-biphenyl	~3100-3000	~1600-1450	~1250-1100	~900-675
4-fluorobiphenyl ^[5] ^[6]	~3100-3000	~1600-1475	~1240-1150	~830
4-methylbiphenyl ^[7] ^[8]	~3100-3000	~1610-1480	-	~820

- Analysis: The IR spectrum of 4-fluoro-4'-methyl-1,1'-biphenyl will exhibit characteristic absorptions for the aromatic C-H stretching above 3000 cm⁻¹.^[9] The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is expected in the 1250-1100 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern. The presence of the methyl group will also contribute to C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
4-fluoro-4'-methyl-1,1'-biphenyl ^[10]	186	171 ([M-CH ₃] ⁺), 167 ([M-F] ⁺), 152 ([M-CH ₃ -F] ⁺)
4-fluorobiphenyl ^[11] ^[12]	172	171, 170, 152, 146
4-methylbiphenyl ^[13] ^[14]	168	167 ([M-H] ⁺), 153 ([M-CH ₃] ⁺), 152 ([M-CH ₄] ⁺)

- Analysis: The electron ionization (EI) mass spectrum of 4-fluoro-4'-methyl-1,1'-biphenyl is expected to show a prominent molecular ion peak at m/z 186.^[10] Key fragmentation pathways would include the loss of the methyl radical to give a fragment at m/z 171, and potentially the loss of a fluorine atom. The biphenyl core is relatively stable, so the molecular ion is expected to be abundant.

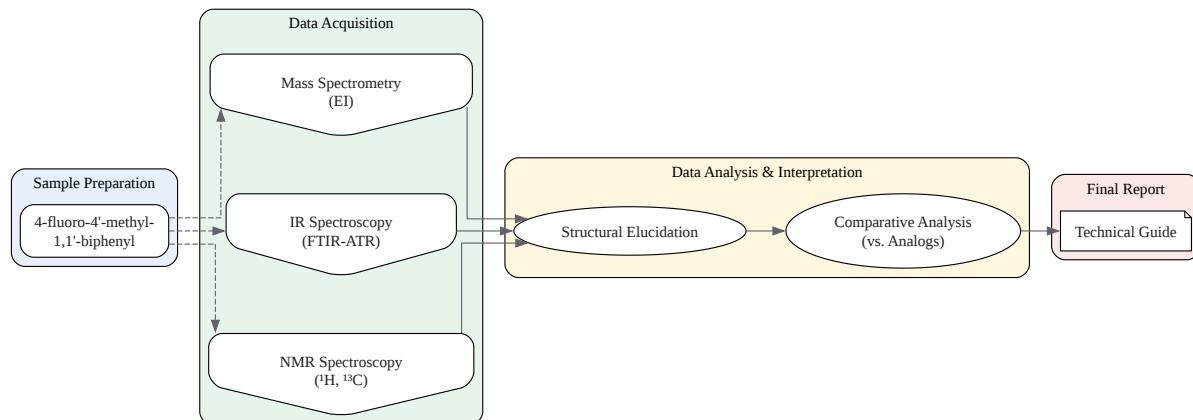
Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Specific parameters should be optimized for the instrument in use.

NMR Spectroscopy Acquisition

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$) in an NMR tube.
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- 1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR. Use a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Acquisition


- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition: Collect the spectrum over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add at least 16 scans to improve the signal-to-noise ratio.
- Background Correction: Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry Acquisition

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-400.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoro-4'-methyl-1,1'-biphenyl | 72093-43-7 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,1'-Biphenyl, 4-fluoro- [webbook.nist.gov]
- 6. 4-Fluoro-1,1'-biphenyl(324-74-3) IR Spectrum [chemicalbook.com]
- 7. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 4-Fluoro-4'-methyl-1,1'-biphenyl | C13H11F | CID 9964281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR [m.chemicalbook.com]
- 13. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic data for 4-fluoro-4'-methyl-1,1'-biphenyl]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185652#spectroscopic-data-for-4-fluoro-4-methyl-1-1-biphenyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com